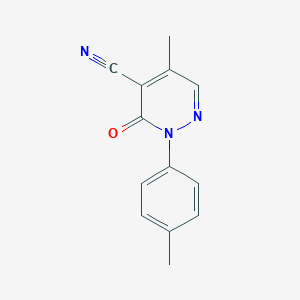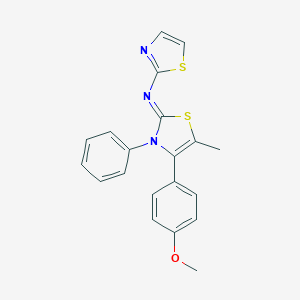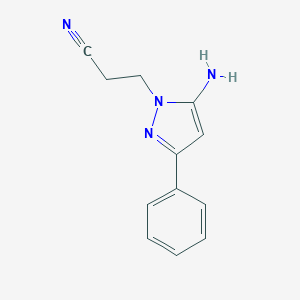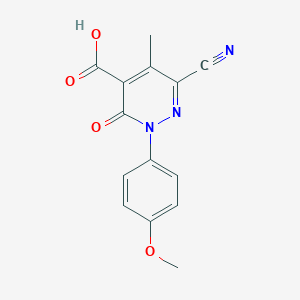
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a 4-methylphenyl group, a nitrile group, and a ketone group
Vorbereitungsmethoden
The synthesis of 5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Nitrile Group Addition: The nitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile source like sodium cyanide.
Ketone Formation: The ketone group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated processes.
Analyse Chemischer Reaktionen
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium dichromate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it could act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile can be compared with other pyridazine derivatives, such as:
2,3-Dihydro-3-oxo-5-methylpyridazine-4-carbonitrile: Lacks the 4-methylphenyl group, which may affect its biological activity and chemical reactivity.
2,3-Dihydro-2-(4-chlorophenyl)-3-oxo-5-methylpyridazine-4-carbonitrile: Contains a 4-chlorophenyl group instead of a 4-methylphenyl group, which may influence its electronic properties and interactions with molecular targets.
2,3-Dihydro-2-(4-methylphenyl)-3-oxo-5-ethylpyridazine-4-carbonitrile: Has an ethyl group instead of a methyl group at the 5-position, potentially altering its steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H11N3O |
|---|---|
Molekulargewicht |
225.25g/mol |
IUPAC-Name |
5-methyl-2-(4-methylphenyl)-3-oxopyridazine-4-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-9-3-5-11(6-4-9)16-13(17)12(7-14)10(2)8-15-16/h3-6,8H,1-2H3 |
InChI-Schlüssel |
LFDLYESWMXTQIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)C)C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-5-oxo-4-phenyl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B427459.png)
![4-(4-fluorophenyl)-5-oxo-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-5H-indeno[1,2-b]pyridine-3-carboxylic acid](/img/structure/B427460.png)
![Methyl 2-{[4-(phenylsulfonyl)benzoyl]amino}benzoate](/img/structure/B427461.png)
![2-Phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B427463.png)
![6-Amino-3-ethyl-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B427465.png)

![2-{2-[4-(dimethylamino)phenyl]vinyl}-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylic acid](/img/structure/B427469.png)

![6'-amino-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B427478.png)
![7-amino-9-(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B427479.png)
![5-Hydroxy-2-(2-naphthyl)naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B427482.png)
![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(2-thienyl)methanone](/img/structure/B427483.png)

